molecular formula C9H9F2N B13048714 (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine

(1R)-1-(2,6-Difluorophenyl)prop-2-enylamine

Cat. No.: B13048714
M. Wt: 169.17 g/mol
InChI Key: KRGVACRCQNUNMB-MRVPVSSYSA-N
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Description

(1R)-1-(2,6-Difluorophenyl)prop-2-enylamine: is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine precursor under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form saturated amines using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,6-Dichlorophenyl)prop-2-enylamine
  • (1R)-1-(2,6-Dibromophenyl)prop-2-enylamine
  • (1R)-1-(2,6-Dimethylphenyl)prop-2-enylamine

Uniqueness

Compared to its analogs, (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-1-(2,6-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1

InChI Key

KRGVACRCQNUNMB-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC=C1F)F)N

Canonical SMILES

C=CC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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